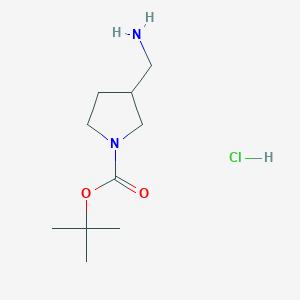
tert-ブチル 3-(アミノメチル)ピロリジン-1-カルボン酸塩酸塩
説明
Tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O2 and its molecular weight is 236.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is structurally related to various pyrrolidine derivatives, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical formula of tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is . It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an aminomethyl group that may facilitate interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds with target biomolecules, while the tert-butyl and carboxylate moieties can participate in hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects such as anti-inflammatory or neuroprotective actions.
Antimicrobial Activity
Research has indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine-based compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Neuroprotective Effects
Pyrrolidine derivatives have also been explored for their neuroprotective effects. Compounds similar to tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate have been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests potential applications in treating neurodegenerative diseases .
Anti-inflammatory Properties
The compound's structure allows it to potentially inhibit pro-inflammatory pathways. Similar pyrrolidine derivatives have demonstrated the ability to suppress COX-2 activity, a key enzyme involved in inflammation. The IC50 values for some related compounds have been reported at approximately 0.04 µmol, indicating potent anti-inflammatory effects .
Synthesis and Biological Evaluation
A study focused on synthesizing various pyrrolidine derivatives, including tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, evaluated their biological activities in vitro. The synthesized compounds were tested for their antimicrobial and anti-inflammatory activities, revealing promising results that warrant further investigation into their therapeutic potential .
Structure-Activity Relationship (SAR)
Research into the SAR of pyrrolidine derivatives has provided insights into how modifications affect biological activity. For example, the introduction of different substituents on the pyrrolidine ring can significantly enhance antimicrobial potency or alter anti-inflammatory effects .
Data Summary
特性
IUPAC Name |
tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIJZDUDCUIGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662445 | |
| Record name | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-09-6 | |
| Record name | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















